molecular formula C15H15NO3 B2721792 N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide CAS No. 2094620-01-4

N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2721792
CAS No.: 2094620-01-4
M. Wt: 257.289
InChI Key: TYOIIGXGEHFEME-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide is an organic compound that features a furan ring, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use[3][3].

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)(phenyl)methyl]prop-2-enamide
  • N-[(furan-2-yl)(4-methoxyphenyl)methyl]prop-2-enamide
  • N-[(furan-2-yl)(2-hydroxyphenyl)methyl]prop-2-enamide

Uniqueness

N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide is unique due to the presence of both the furan ring and the methoxy group on the phenyl ring.

Properties

IUPAC Name

N-[furan-2-yl-(2-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-14(17)16-15(13-9-6-10-19-13)11-7-4-5-8-12(11)18-2/h3-10,15H,1H2,2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOIIGXGEHFEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CO2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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